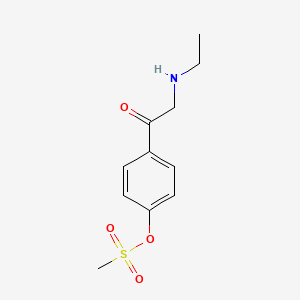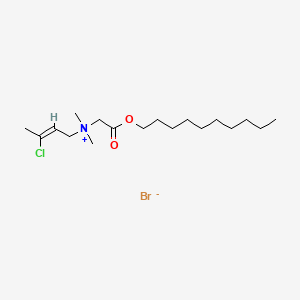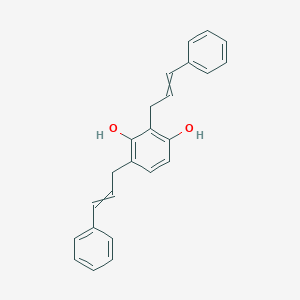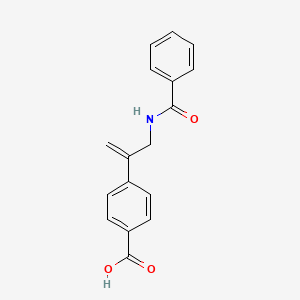![molecular formula C23H23ClO3 B12627636 (2-Chlorophenyl)[4-(hexyloxy)-1-hydroxynaphthalen-2-yl]methanone CAS No. 921758-52-3](/img/structure/B12627636.png)
(2-Chlorophenyl)[4-(hexyloxy)-1-hydroxynaphthalen-2-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chlorophényl)[4-(hexyloxy)-1-hydroxynaphtalène-2-yl]méthanone est un composé organique qui présente un groupe chlorophényle et un fragment de naphtalène substitué par un hexyloxy.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la (2-Chlorophényl)[4-(hexyloxy)-1-hydroxynaphtalène-2-yl]méthanone implique généralement des réactions organiques en plusieurs étapes. Une approche courante est la réaction d'acylation de Friedel-Crafts, où un chlorure d'acyle réagit avec un composé aromatique en présence d'un catalyseur acide de Lewis tel que le chlorure d'aluminium (AlCl3). Les conditions réactionnelles nécessitent souvent des environnements anhydres et des températures contrôlées pour garantir des rendements et une pureté élevés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des réacteurs discontinus à grande échelle où les conditions réactionnelles sont méticuleusement contrôlées. L'utilisation de réacteurs à écoulement continu peut également être envisagée pour améliorer l'efficacité et la capacité de production. Les étapes de purification, telles que la recristallisation ou la chromatographie, sont essentielles pour obtenir le produit souhaité avec une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
(2-Chlorophényl)[4-(hexyloxy)-1-hydroxynaphtalène-2-yl]méthanone peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) pour former les cétones ou les acides carboxyliques correspondants.
Réduction : Les réactions de réduction utilisant des agents tels que l'hydrure de lithium et d'aluminium (LiAlH4) peuvent convertir le groupe cétone en alcool.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe chlorophényle, où l'atome de chlore est remplacé par d'autres nucléophiles tels que les amines ou les thiols.
Réactifs et conditions courants
Oxydation : KMnO4 en milieu acide ou basique, CrO3 dans l'acide acétique.
Réduction : LiAlH4 dans l'éther anhydre, borohydrure de sodium (NaBH4) dans le méthanol.
Substitution : Hydrure de sodium (NaH) dans le diméthylformamide (DMF), carbonate de potassium (K2CO3) dans l'acétone.
Principaux produits
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'alcools.
Substitution : Formation de composés aromatiques substitués.
Applications De Recherche Scientifique
(2-Chlorophényl)[4-(hexyloxy)-1-hydroxynaphtalène-2-yl]méthanone présente des applications diverses en recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anti-inflammatoires.
Médecine : Exploré pour son potentiel en tant qu'agent pharmaceutique en raison de ses caractéristiques structurelles uniques.
Industrie : Utilisé dans le développement de matériaux avancés et de capteurs chimiques.
Mécanisme d'action
Le mécanisme d'action de la (2-Chlorophényl)[4-(hexyloxy)-1-hydroxynaphtalène-2-yl]méthanone implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modifiant ainsi leur activité et déclenchant des voies de signalisation en aval. Les cibles moléculaires et les voies exactes dépendent de l'application spécifique et du contexte d'utilisation.
Mécanisme D'action
The mechanism of action of (2-Chlorophenyl)[4-(hexyloxy)-1-hydroxynaphthalen-2-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- (2-Chlorophényl)[4-(méthoxy)-1-hydroxynaphtalène-2-yl]méthanone
- (2-Chlorophényl)[4-(éthoxy)-1-hydroxynaphtalène-2-yl]méthanone
- (2-Chlorophényl)[4-(butoxy)-1-hydroxynaphtalène-2-yl]méthanone
Unicité
(2-Chlorophényl)[4-(hexyloxy)-1-hydroxynaphtalène-2-yl]méthanone est unique en raison de sa substitution hexyloxy, qui confère des propriétés physicochimiques distinctes, telles qu'une hydrophobicité accrue et un potentiel d'activité biologique accrue. Cette unicité en fait un composé précieux pour des applications spécifiques où ces propriétés sont avantageuses.
Propriétés
Numéro CAS |
921758-52-3 |
|---|---|
Formule moléculaire |
C23H23ClO3 |
Poids moléculaire |
382.9 g/mol |
Nom IUPAC |
(2-chlorophenyl)-(4-hexoxy-1-hydroxynaphthalen-2-yl)methanone |
InChI |
InChI=1S/C23H23ClO3/c1-2-3-4-9-14-27-21-15-19(22(25)17-11-6-5-10-16(17)21)23(26)18-12-7-8-13-20(18)24/h5-8,10-13,15,25H,2-4,9,14H2,1H3 |
Clé InChI |
WJAINVYWOJUYHY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=CC(=C(C2=CC=CC=C21)O)C(=O)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-([1,1'-Biphenyl]-3-yl)-5,6-dimethyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B12627586.png)
![6-(2,5-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12627597.png)
![2-[4-(Bromomethyl)phenyl]-4-phenylthiazole](/img/structure/B12627599.png)
![1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)pyrrolidin-2-one](/img/structure/B12627606.png)
![8-Chloro-2-imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B12627615.png)

![2-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-N,N-dimethylacetamide](/img/structure/B12627623.png)



